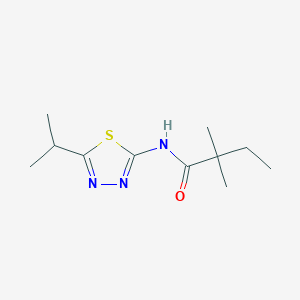
3-(benzyloxy)-N-(2-chlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-N-(2-chlorophenyl)benzamide, also known as BZB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZB belongs to the class of benzamide derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 3-(benzyloxy)-N-(2-chlorophenyl)benzamide is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes involved in cancer cell proliferation and the modulation of the immune system.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(2-chlorophenyl)benzamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the modulation of the immune response. Additionally, 3-(benzyloxy)-N-(2-chlorophenyl)benzamide has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(benzyloxy)-N-(2-chlorophenyl)benzamide in lab experiments is its relatively simple synthesis method, making it easily accessible for researchers. Additionally, 3-(benzyloxy)-N-(2-chlorophenyl)benzamide has been shown to exhibit promising biological activities, making it a potential candidate for drug development. However, one of the limitations of using 3-(benzyloxy)-N-(2-chlorophenyl)benzamide in lab experiments is its limited solubility in water, which can pose challenges in certain applications.
Orientations Futures
There are several future directions for the study of 3-(benzyloxy)-N-(2-chlorophenyl)benzamide, including the development of more efficient synthesis methods, the exploration of its potential applications in material science, and the investigation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(benzyloxy)-N-(2-chlorophenyl)benzamide in vivo, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 3-(benzyloxy)-N-(2-chlorophenyl)benzamide can be achieved through several methods, including the use of benzoyl chloride and 2-chloroaniline as starting materials. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and the resulting product is purified using various techniques, including column chromatography.
Applications De Recherche Scientifique
3-(benzyloxy)-N-(2-chlorophenyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. One of the most significant applications of 3-(benzyloxy)-N-(2-chlorophenyl)benzamide is in medicinal chemistry, where it has been shown to exhibit promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-18-11-4-5-12-19(18)22-20(23)16-9-6-10-17(13-16)24-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJHZLJTHIKGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-(2-chlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)
![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)




![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706222.png)
![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)
